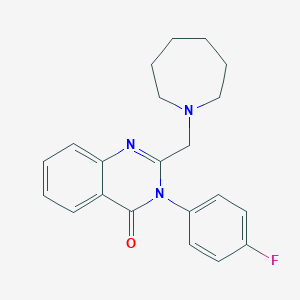![molecular formula C19H21ClN2O3 B289301 N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B289301.png)
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mecanismo De Acción
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide works by inhibiting the activity of the transcription factor NF-κB, which is involved in regulating the expression of genes that control cell growth, inflammation, and immune response. By inhibiting NF-κB activity, N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide can prevent the activation of pro-inflammatory genes and promote cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. It can also inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide in lab experiments is its specificity for NF-κB inhibition, which can help researchers study the effects of NF-κB on various cellular processes. However, its potency and efficacy may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide. One area of interest is its potential use in combination with other drugs to enhance its efficacy in treating cancer and other diseases. Another area of research is the development of more potent and selective NF-κB inhibitors based on the structure of N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide in humans.
Métodos De Síntesis
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitroaniline with 2-ethylpiperidine-1-carboxylic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with furan-2-carboxylic acid to form N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide has been extensively studied for its potential use in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propiedades
Fórmula molecular |
C19H21ClN2O3 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(2-ethylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-14-6-3-4-10-22(14)19(24)15-12-13(20)8-9-16(15)21-18(23)17-7-5-11-25-17/h5,7-9,11-12,14H,2-4,6,10H2,1H3,(H,21,23) |
Clave InChI |
HILORXPHHVVFOG-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
SMILES canónico |
CCC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)